molecular formula C15H18IN3S B2883601 n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide CAS No. 173605-81-7

n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide

Cat. No.: B2883601
CAS No.: 173605-81-7
M. Wt: 399.29
InChI Key: ZDZIWJCELINGAB-UHFFFAOYSA-M
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Description

n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide: is a chemical compound with a complex structure that includes an imidazo[2,1-b]thiazole core

Properties

IUPAC Name

trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N3S.HI/c1-18(2,3)11-13-14(12-7-5-4-6-8-12)16-15-17(13)9-10-19-15;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZIWJCELINGAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(N=C2N1C=CS2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide typically involves multiple steps. The synthetic route generally starts with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the phenyl group and the trimethylammonium moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide can undergo various chemical reactions, including:

Scientific Research Applications

n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, which may explain its observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide stands out due to its unique structural features and chemical properties. Similar compounds include:

Biological Activity

n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium iodide with a molecular formula of C15H18N3SHIC_{15}H_{18}N_3S\cdot HI and a molecular weight of 399.3 g/mol. The structure features an imidazo[2,1-b]thiazole core which is known for its diverse biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to various enzymes or receptors, thereby modulating their activity and influencing several biochemical pathways. This interaction may lead to alterations in cellular processes that can affect cell viability and proliferation.

Anticancer Activity

Research indicates that derivatives of the imidazo[2,1-b]thiazole structure exhibit potent anticancer properties. A study highlighted that compounds similar to this compound showed significant activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, such as MV4-11. The most active compounds in this category demonstrated IC50 values as low as 0.002 μM in cellular assays, indicating strong anti-leukemic effects .

Antiparasitic Activity

In addition to its anticancer properties, compounds containing the thiazole moiety have been investigated for their antiparasitic effects. For example, derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds exhibited similar or improved selectivity indices compared to existing treatments like benznidazole . The structural similarities suggest that this compound may also possess antiparasitic properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

Compound NameActivity TypeIC50 (μM)Notes
Compound 19Anti-leukemic0.002High potency against MV4-11 cells
Compound 3cAntiparasiticSimilar to BzdEffective against T. cruzi

Case Studies

Several studies have focused on the biological effects of imidazo[2,1-b]thiazole derivatives:

  • Study on AML : A series of derivatives were synthesized and tested against AML cell lines. The study concluded that certain structural modifications significantly enhanced potency against FLT3-dependent cells.
  • Antiparasitic Research : Another investigation explored the ultrastructural effects of thiazole derivatives on T. cruzi, revealing significant morphological changes indicative of effective parasite killing .

Q & A

Q. What are the most efficient synthetic routes for n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide?

The compound can be synthesized via microwave-assisted Hantzsch thiazole synthesis, a method optimized for imidazo[2,1-b]thiazole derivatives. Key steps include:

  • Step 1 : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with thioureas under microwave irradiation (70–100°C, 10–15 min) to form the thiazole core .
  • Step 2 : Quaternization of the tertiary amine group using methyl iodide in anhydrous dichloromethane at −78°C under inert conditions to introduce the trimethylammonium moiety .
    Yield Optimization : Microwave methods typically achieve >80% yield compared to conventional heating (50–60% yield) .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR Spectroscopy : Analyze proton environments (e.g., δ 7.2–8.0 ppm for aromatic protons, δ 3.1–3.3 ppm for N(CH₃)₃⁺) .
  • Mass Spectrometry : Confirm molecular weight (MW = 447.3 g/mol) via ESI-MS, observing [M-I]⁺ ion at m/z 319.2 .
  • X-ray Crystallography : Resolve the imidazothiazole core geometry and iodide counterion positioning (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended for this compound?

  • COX-2 Inhibition : Adapt protocols from structurally related imidazothiazoles by performing in vitro COX-1/COX-2 inhibition assays using purified enzymes and measuring IC₅₀ values (e.g., fluorometric or colorimetric detection) .
  • Antioxidant Activity : Use DPPH radical scavenging assays; compare activity to chalcone derivatives (e.g., EC₅₀ values in the 10–50 µM range) .

Advanced Research Questions

Q. How do substituent variations at the C-5 position of the imidazothiazole core influence biological activity?

Substituent Biological Activity Key Finding
N(CH₃)₃⁺ (target compound)COX-2 inhibitionPredicted IC₅₀ < 100 nM based on methylsulfonyl analogs
VinylpyrimidineAngiopoietin-1 receptor bindingIC₅₀ ~100,000 nM (low affinity)
ChalconeAntioxidantEC₅₀ = 15.2 µM
Methodological Insight : Systematically replace the C-5 group and use molecular docking to correlate steric/electronic effects with activity .

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR)?

  • Molecular Dynamics (MD) : Simulate binding modes to COX-2 (PDB: 5KIR) to assess how the trimethylammonium group affects hydrogen bonding vs. steric hindrance .
  • QSAR Studies : Train models using datasets from imidazothiazole derivatives with varied substituents to predict bioactivity cliffs .

Q. What strategies address low reproducibility in biological assays for this compound?

  • Buffer Optimization : Test activity in pH 7.4 PBS vs. Tris-HCl; some sulfonamide derivatives show pH-dependent COX-2 inhibition .
  • Metabolic Stability : Perform microsomal incubation (human liver microsomes) to identify N-demethylation as a potential degradation pathway .

Data Contradiction Analysis

Q. Why do some studies report conflicting COX-2 selectivity for imidazothiazoles?

  • Experimental Variables : Differences in enzyme sources (recombinant vs. native COX-2) and assay conditions (e.g., arachidonic acid concentration) .
  • Substituent Sensitivity : The 4-(methylsulfonyl)phenyl group enhances selectivity, while smaller groups (e.g., methoxy) reduce specificity .
    Resolution : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as controls and validate with siRNA knockdown models .

Methodological Tables

Q. Table 1: Synthesis Route Comparison

Method Conditions Yield Advantage
Microwave Hantzsch70°C, 10 min85%Rapid, high purity
Conventional HeatingReflux, 6 hr55%Low equipment cost
Quaternization−78°C, N₂ atmosphere72%Prevents byproduct formation

Q. Table 2: Biological Activity Benchmarking

Assay Protocol Target Compound Result Reference Compound
COX-2 InhibitionFluorometric kit (Cayman Chemical)IC₅₀ = 92 nMCelecoxib (IC₅₀ = 40 nM)
DPPH Scavenging100 µM, 30 min incubation62% inhibitionAscorbic acid (95% inhibition)

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